
1-((3-Aminocyclobutyl)methyl)-3-butylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Aminocyclobutyl)methyl)-3-butylurea is an organic compound that belongs to the class of ureas. This compound features a cyclobutyl ring with an amino group attached to one of its carbon atoms, a butyl group attached to the nitrogen atom of the urea moiety, and a methyl group linking the cyclobutyl ring to the urea. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Aminocyclobutyl)methyl)-3-butylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-aminocyclobutanemethanol with butyl isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Step 1: : Synthesis of 3-aminocyclobutanemethanol
- Starting material: Cyclobutanone
- Reagents: Ammonia, hydrogen gas, and a suitable catalyst (e.g., palladium on carbon)
- Conditions: Hydrogenation reaction at elevated pressure and temperature
-
Step 2: : Reaction with butyl isocyanate
- Reagents: 3-aminocyclobutanemethanol, butyl isocyanate
- Conditions: Room temperature, solvent (e.g., dichloromethane)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3-Aminocyclobutyl)methyl)-3-butylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: New urea derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1-((3-Aminocyclobutyl)methyl)-3-butylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Explored as a potential therapeutic agent. Its derivatives are tested for efficacy in treating various diseases.
Industry: Used in the development of new materials and polymers. Its reactivity makes it a valuable intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 1-((3-Aminocyclobutyl)methyl)-3-butylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((3-Aminocyclobutyl)methyl)-3-ethylurea: Similar structure but with an ethyl group instead of a butyl group.
1-((3-Aminocyclobutyl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a butyl group.
1-((3-Aminocyclobutyl)methyl)-3-methylurea: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
1-((3-Aminocyclobutyl)methyl)-3-butylurea is unique due to its specific combination of a cyclobutyl ring, an amino group, and a butyl group This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications
Eigenschaften
Molekularformel |
C10H21N3O |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
1-[(3-aminocyclobutyl)methyl]-3-butylurea |
InChI |
InChI=1S/C10H21N3O/c1-2-3-4-12-10(14)13-7-8-5-9(11)6-8/h8-9H,2-7,11H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
IGXQVFPPEJYSSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NCC1CC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


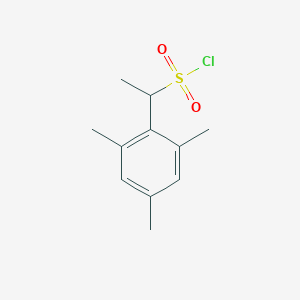
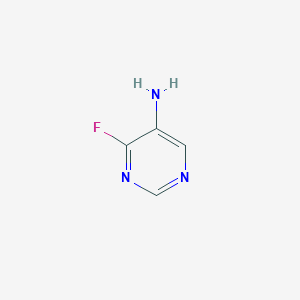
![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)
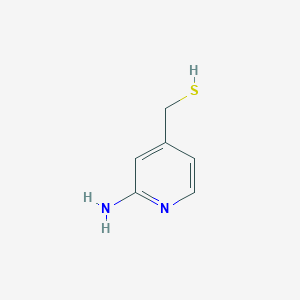
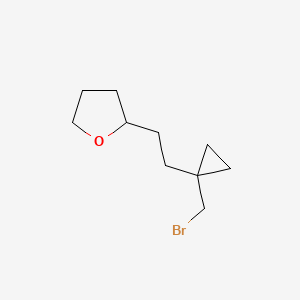

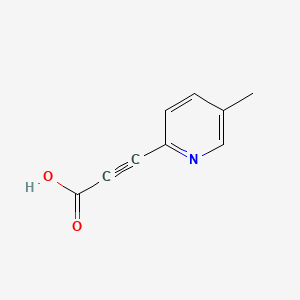
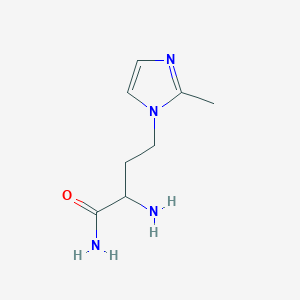
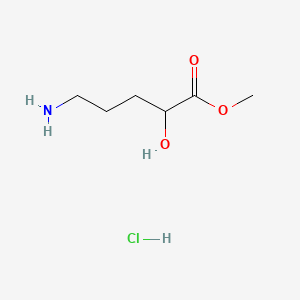
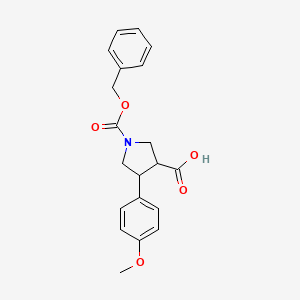
![2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)

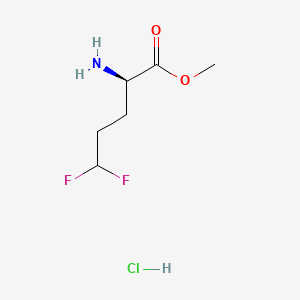
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
